molecular formula C4H6O2 B093315 2-Hydroxycyclobutan-1-one CAS No. 17082-63-2

2-Hydroxycyclobutan-1-one

Cat. No.: B093315
CAS No.: 17082-63-2
M. Wt: 86.09 g/mol
InChI Key: IGFPZGGCJLBVEJ-UHFFFAOYSA-N
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Description

2-Hydroxycyclobutan-1-one is an organic compound with the molecular formula C₄H₆O₂ It is a four-membered cyclic ketone with a hydroxyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxycyclobutan-1-one can be synthesized through several methods. One common approach involves the acid-catalyzed reaction of cyclobutanone with benzylic alcohols. This reaction yields 2-(benzyloxy)cyclobutanones and bis(benzyloxy)dioxatricyclodecanes in good to high yields, depending on the reaction conditions and solvents used.

Another method involves the photochemical synthesis of 4-oxobutanal acetals, which are then converted to 2-hydroxycyclobutanone ketals through irradiation in the presence of a sensitizer such as benzophenone or anthraquinone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger-scale production. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxycyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

    Oxidation: Oxidation of this compound can yield cyclobutanone.

    Reduction: Reduction can yield cyclobutanol.

    Substitution: Substitution reactions can yield various substituted cyclobutanones depending on the nucleophile used.

Scientific Research Applications

2-Hydroxycyclobutan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving cyclic ketones.

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-hydroxycyclobutan-1-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the carbonyl group can act as an electrophile in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A four-membered cyclic ketone without the hydroxyl group.

    Cyclobutanol: A four-membered cyclic alcohol.

    2-Hydroxycyclopentanone: A five-membered cyclic ketone with a hydroxyl group.

Uniqueness

2-Hydroxycyclobutan-1-one is unique due to its combination of a four-membered ring and a hydroxyl group, which imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

2-hydroxycyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-3-1-2-4(3)6/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFPZGGCJLBVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504243
Record name 2-Hydroxycyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17082-63-2
Record name 2-Hydroxycyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17082-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxycyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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